Hydrazine sulfate

Description

Properties

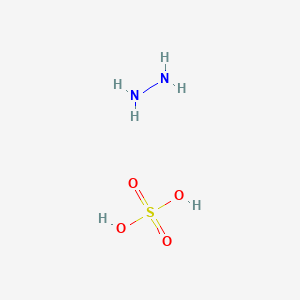

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2.H2O4S, H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13464-80-7, Array | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020703 | |

| Record name | Hydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley] | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMPOSES (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL) | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/50014%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

1.37 (NTP, 1992) - Denser than water; will sink, 1.378 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals; glass like plates or prisms, White crystalline powder | |

CAS No. |

1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N369SAT01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

489 °F (NTP, 1992), 254 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Orthorhombic Architecture of Hydrazine Sulfate: A Crystallographic Guide

For Immediate Release

This technical guide offers a comprehensive analysis of the crystal structure of hydrazine (B178648) sulfate (B86663) (N₂H₆SO₄), a compound of interest for researchers, scientists, and professionals in drug development. This document provides a detailed overview of its crystallographic parameters, experimental protocols for its structural determination, and a visual representation of the analytical workflow.

Introduction

Hydrazine sulfate, a salt formed from the neutralization of hydrazine with sulfuric acid, presents as a white, crystalline solid.[1][2] Its stability compared to pure hydrazine makes it a more suitable compound for various laboratory and industrial applications.[2][3] Understanding its precise three-dimensional atomic arrangement is crucial for predicting its chemical behavior, physical properties, and potential interactions in biological systems. This guide delves into the crystallographic data obtained through neutron diffraction, offering a foundational understanding of its solid-state structure.

Crystal Structure Data

The crystal structure of hydrazine sulfate has been determined to be orthorhombic.[4][5][6] The key crystallographic data, refined through neutron diffraction, are summarized in the tables below. These parameters define the unit cell and the arrangement of atoms within it.

| Crystal System | Space Group |

| Orthorhombic | P2₁2₁2₁[4] |

Table 1: Crystal System and Space Group of Hydrazine Sulfate.

| Lattice Parameters | Value (Å) |

| a | 8.232(5)[4] |

| b | 9.145(5)[4] |

| c | 5.535(2)[4] |

| Unit Cell Volume (ų) | 416.5 |

| Molecules per Unit Cell (Z) | 4[4] |

Table 2: Unit Cell Dimensions and Volume of Hydrazine Sulfate.

Experimental Protocol: Neutron Diffraction Analysis

The determination of the crystal and molecular structure of hydrazine sulfate was achieved through single-crystal neutron diffraction. This technique is particularly advantageous for locating hydrogen atoms, which is essential for understanding the complex hydrogen-bonding networks in hydrazinium (B103819) salts.[4][7]

3.1. Crystal Preparation and Data Collection:

-

Crystal Growth: Single crystals of hydrazine sulfate suitable for neutron diffraction were grown.

-

Diffractometer Setup: A four-circle diffractometer was utilized for data collection.

-

Neutron Wavelength: A neutron wavelength of 0.981 Å was employed for the diffraction experiment.[4]

-

Data Collection: The intensities of a comprehensive set of reflections were measured. The collected data were then corrected for absorption and Lorentz effects. A total of 899 unique reflections were used in the subsequent structural refinement.[4]

3.2. Structure Refinement:

-

Initial Model: The initial atomic positions were based on previous X-ray diffraction studies.

-

Least-Squares Refinement: The structural model was refined using the least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Parameter Refinement: Positional and anisotropic thermal parameters for all atoms were refined.

-

Final Structure Validation: The final refined structure was validated by comparing it with existing neutron and X-ray structure determinations, showing identical molecular geometries.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure of hydrazine sulfate using neutron diffraction.

Caption: Workflow for Hydrazine Sulfate Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of hydrazine sulfate, determined through neutron diffraction. The quantitative data presented in the tables, along with the outlined experimental protocol and workflow visualization, offer a comprehensive resource for researchers and scientists. The orthorhombic crystal system and the specific lattice parameters provide a fundamental basis for further computational modeling, understanding of its solid-state properties, and its potential applications in various scientific fields.

References

- 1. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 3. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Hydrazine sulfate | 10034-93-2 [chemicalbook.com]

- 7. The use of neutron scattering to determine the functional structure of glycoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hydrazine Sulfate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of hydrazine (B178648) sulfate (B86663) ([N₂H₅]⁺[HSO₄]⁻). Hydrazine sulfate is a salt of hydrazine utilized in various industrial and laboratory settings, from a reducing agent in chemical synthesis to a precursor in the pharmaceutical industry.[1][2] A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for quality control, reaction monitoring, and drug development. This document details the principles and experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) as applied to hydrazine sulfate. Key spectral data are summarized in tabular form for easy reference, and experimental workflows are visualized to provide clear, actionable guidance for researchers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule.[3] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. For hydrazine sulfate, IR spectroscopy helps in identifying the characteristic vibrations of the hydrazinium (B103819) ion (N₂H₅⁺) and the hydrogen sulfate ion (HSO₄⁻).

Key IR Absorptions for Hydrazine Sulfate

The IR spectrum of hydrazine sulfate displays characteristic peaks corresponding to N-H and S-O bond vibrations. A notable absorption is typically observed around 2350 cm⁻¹ for the N=N bond in hydrazine compounds.[4] Additional shifts can occur due to intermolecular interactions and the crystalline structure.

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Reference |

| N-H | Stretching | 3090 - 3200 | [4] |

| N=N | Stretching | ~2350 | [4] |

| N-H | Bending | Diminished upon irradiation | [4] |

| S=O | Stretching | 1000 - 1250 | General Range |

| S-O | Stretching | 800 - 1000 | General Range |

Table 1: Summary of key infrared absorption bands for hydrazine sulfate and its constituent ions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation : Place a small amount of dry, crystalline hydrazine sulfate powder directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectral Collection : Collect the infrared spectrum over a typical range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

Data Processing : The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For hydrazine sulfate, ¹H NMR and deuteron (B1233211) NMR are particularly useful for studying the dynamics of the hydrazinium ion.

NMR Spectral Data

Studies have shown that in solid hydrazine sulfate, the two NH₃ groups in the N₂H₆²⁺ ion have distinctly different environments.[5] The motion in hydrazine sulfate has been analyzed in terms of NH₃ reorientation and 180° flips of the N₂H₆²⁺ ions below a phase transition temperature of 481 K.[5][6] Above this temperature, translational diffusion of the ions is observed.[5][6] For solution-state NMR, deuterated solvents such as D₂O are used.

| Nucleus | Technique | Key Observations | Reference |

| ¹H | Rotating Frame Relaxation (T₁ρ) | Minima at 167 K and 315 K, indicating molecular motion. | [6] |

| ²H (Deuteron) | Single Crystal Resonance | Spectrum is constant up to 483 K, then narrows to a single line, indicating the onset of rapid translational diffusion. | [5][6] |

Table 2: Summary of NMR observations for solid-state hydrazine sulfate.

Experimental Protocol: Solution ¹H NMR

-

Sample Preparation : Weigh approximately 5-25 mg of hydrazine sulfate.[7]

-

Dissolution : Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-1.0 mL of Deuterium (B1214612) Oxide, D₂O) in a clean vial.[7][8] Hydrazine sulfate is soluble in water.[1][9]

-

Filtration : To remove any insoluble impurities, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Shimming : Place the NMR tube in the spectrometer. The instrument's magnetic field is then homogenized (shimmed) using the deuterium lock signal from the solvent to maximize spectral resolution.

-

Data Acquisition : Acquire the ¹H NMR spectrum. An internal standard, such as DSS for aqueous samples, can be added for precise chemical shift referencing.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Hydrazine sulfate itself does not have strong chromophores for direct UV-Vis analysis. Therefore, its quantification typically relies on indirect methods where hydrazine reacts with a chromogenic agent to produce a colored compound that can be measured spectrophotometrically.[10][11]

Indirect UV-Vis Methods

Two common methods involve the reaction of hydrazine to form a colored complex:

-

Reaction with p-Dimethylaminobenzaldehyde : In an acidic medium, hydrazine reacts with p-dimethylaminobenzaldehyde to form a yellow-colored quinoid compound with a maximum absorbance (λ_max) at 458 nm.[10][11] The color intensity is directly proportional to the hydrazine concentration.

-

Reaction with Fe(III) and 2,2'-Bipyridyl : Hydrazine reduces Fe(III) ions to Fe(II) ions. The resulting Fe(II) then reacts with 2,2'-bipyridyl to form a stable, red-pink complex with a λ_max at 523 nm.[12]

| Method | Reagents | Product | λ_max (nm) | Reference |

| ASTM D1385-07 Analogue | p-Dimethylaminobenzaldehyde, Acid | Yellow Quinoid Compound | 458 | [10][11] |

| Fe(II) Complexation | Fe(III), 2,2'-Bipyridyl | Red-Pink Fe(II)-Bipyridyl Complex | 523 | [12] |

Table 3: Summary of indirect UV-Vis spectrophotometric methods for hydrazine determination.

Experimental Protocol: Fe(II) Complexation Method

This protocol is based on the reduction of Fe(III) and subsequent complexation.[12]

-

Reagent Preparation :

-

Hydrazine Sulfate Standard : Prepare a stock solution of hydrazine sulfate of known concentration in deionized water.

-

Fe(III) Solution : Prepare a 0.1 M solution of ammonium (B1175870) ferric sulfate in deionized water containing a few drops of concentrated sulfuric acid.

-

2,2'-Bipyridyl Solution : Prepare a 0.01 M solution by dissolving the reagent in a small amount of ethanol (B145695) and diluting with deionized water.

-

-

Reaction :

-

In a volumetric flask, add a known volume of the sample containing hydrazine sulfate.

-

Add a specific volume of the Fe(III) solution.

-

Add the 2,2'-bipyridyl reagent solution and mix.

-

The reaction is often heated (e.g., to 60°C) to ensure complete complex formation.[12]

-

-

Measurement :

-

Dilute the final solution to the mark with deionized water.

-

Measure the absorbance of the resulting red-pink solution at 523 nm using a UV-Vis spectrophotometer against a reagent blank.

-

-

Quantification : Determine the hydrazine concentration by comparing the absorbance to a calibration curve prepared from standard hydrazine sulfate solutions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a small molecule like hydrazine, derivatization is often necessary for effective analysis by techniques like HPLC-MS/MS.[13] This process increases the molecular weight and improves chromatographic retention and ionization efficiency.

Fragmentation and Derivatization

Direct analysis of hydrazine is challenging due to its low molecular weight. A common derivatization strategy involves reacting hydrazine with an aldehyde, such as p-anisaldehyde. This reaction forms a larger, more stable molecule.[13] The molecular ion of the derivatized product then undergoes fragmentation in the mass spectrometer, producing a characteristic pattern of fragment ions that can be used for quantification and confirmation.

| Analysis Type | Method | Key Details | Reference |

| Quantitative Assay | HPLC-MS/MS with Derivatization | Reacts with p-anisaldehyde (2:1). Parent ion (m/z 269.1) fragments to product ions (m/z 134.1, 136.1). | [13] |

Table 4: Mass spectrometry approach for hydrazine analysis.

Experimental Protocol: HPLC-MS/MS after Derivatization

-

Sample Preparation : Prepare aqueous samples containing hydrazine sulfate. For urine samples, initial filtration may be required.[13]

-

Derivatization : Add the derivatizing agent (e.g., p-anisaldehyde) to the sample. An isotopically labeled internal standard (e.g., ¹⁵N₂-hydrazine) should be added before this step for accurate quantification via isotope dilution.[13]

-

Chromatography : Inject the derivatized sample into an HPLC system. A suitable column (e.g., C18) is used to separate the derivatized analyte from other matrix components.

-

Mass Spectrometry : The eluent from the HPLC is directed to the mass spectrometer source (e.g., electrospray ionization - ESI).

-

Data Acquisition : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., m/z 269.1 → 134.1 for the derivatized hydrazine).[13]

Conclusion

The spectroscopic analysis of hydrazine sulfate requires a multi-technique approach to fully characterize its structure and quantify its presence. IR and NMR spectroscopy are powerful tools for probing the solid-state structure and molecular dynamics. For quantitative analysis in solution, indirect UV-Vis methods and derivatization-based LC-MS/MS provide high sensitivity and selectivity. The protocols and data presented in this guide offer a foundational framework for researchers working with hydrazine sulfate, enabling robust and reliable characterization for a range of scientific and developmental applications.

References

- 1. Hydrazine sulfate | 10034-93-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. mt.com [mt.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Hydrazine Sulfate: A Comprehensive Technical Guide to its Chemical Reactivity and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) sulfate (B86663) ((N₂H₅)HSO₄) is a salt of hydrazine that presents as a white, crystalline solid.[1][2] It is notably less volatile and less susceptible to atmospheric oxidation compared to pure hydrazine, making it a more stable and safer alternative for various laboratory and industrial applications.[3][4] This guide provides an in-depth analysis of the chemical reactivity and properties of hydrazine sulfate, with a focus on its applications in organic synthesis, its biological implications, and established analytical methodologies. Quantitative data are presented in structured tables, and detailed experimental protocols for key reactions and analyses are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of its multifaceted nature.

Physicochemical Properties

Hydrazine sulfate is a colorless, odorless, crystalline solid.[5][6] Its physical and chemical properties are summarized in the tables below, compiled from various sources.

Table 1: Physical Properties of Hydrazine Sulfate

| Property | Value | References |

| Molecular Formula | H₆N₂O₄S | [5] |

| Molecular Weight | 130.12 g/mol | [6][7][8][9] |

| Appearance | White, crystalline powder or colorless rhombic crystals | [5][6][7] |

| Melting Point | 254 °C (decomposes) | [5][6][7][8][9][10] |

| Density | 1.37 g/cm³ | [5][7] |

| Solubility in Water | 2.87 g/100 g at 20°C | [7] |

| 3.41 g/100 g at 25°C | [7][10] | |

| 14.4 g/100 g at 80°C | [6][7] | |

| Solubility in Ethanol (B145695) | Insoluble | [5][7] |

| pH of 0.2 M solution | 1.3 | [8] |

Table 2: Chemical and Toxicological Properties of Hydrazine Sulfate

| Property | Description | References |

| Chemical Stability | Stable under normal storage conditions. | [5][11] |

| Reactivity | Strong reducing agent.[5] Reacts with strong oxidizers and bases.[5][11] | |

| Incompatibilities | Strong oxidizing agents, nitrites, strong bases, metals, and metal oxides. | [5][12] |

| Hazardous Decomposition | Upon heating, it can decompose to produce nitrogen oxides and sulfur oxides. | [11][12] |

| LD50 (Oral, Rat) | 601 mg/kg | [9][11][13] |

| LD50 (Oral, Mouse) | 434 mg/kg | [11][13] |

| Carcinogenicity | Suspected human carcinogen. | [6][11][13] |

Chemical Reactivity and Applications in Organic Synthesis

Hydrazine sulfate is a versatile reagent in organic chemistry, primarily utilized as a stable source of hydrazine.[4] Its applications range from the reduction of functional groups to the synthesis of various heterocyclic compounds.[14]

As a Reducing Agent: The Wolff-Kishner Reduction

One of the most notable applications of hydrazine is in the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes.[15][16][17] The reaction is typically carried out under basic conditions at elevated temperatures.[15][18] Hydrazine sulfate can be used as the hydrazine source in a modified procedure.[19]

This protocol is a general representation of the Huang-Minlon modification, which allows for shorter reaction times and improved yields.[15][20]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equivalent), hydrazine sulfate (4-5 equivalents), and a high-boiling solvent such as diethylene glycol.

-

Base Addition: Add a strong base, such as potassium hydroxide (B78521) pellets (4-5 equivalents), to the mixture.

-

Hydrazone Formation: Heat the mixture to reflux (around 100-130 °C) for 1-2 hours to facilitate the formation of the hydrazone intermediate. Water will be generated during this step.

-

Water Removal: Reconfigure the apparatus for distillation and remove the water and any excess hydrazine by distilling it off. This will allow the reaction temperature to rise.

-

Decomposition of Hydrazone: Once the water is removed, the temperature of the reaction mixture is raised to 190-200 °C and maintained for 3-6 hours to induce the decomposition of the hydrazone, leading to the formation of the alkane and the evolution of nitrogen gas.[19]

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude alkane product, which can be further purified by distillation or chromatography.

Synthesis of Hydrazones

Hydrazones are formed by the reaction of hydrazine with aldehydes or ketones and are important intermediates in various chemical syntheses.[21][22][23]

This protocol is adapted from general procedures for hydrazone formation.[24]

-

Preparation of Hydrazine Solution: In a flask, dissolve hydrazine sulfate (1 equivalent) and sodium acetate (B1210297) (2 equivalents) in water by heating gently.[24] Cool the solution and add methanol (B129727). Filter off the precipitated sodium sulfate.

-

Reaction: Prepare a solution of the aldehyde or ketone (1 equivalent) in a suitable solvent like methanol or ethanol. Add the filtered hydrazine solution to the carbonyl compound solution.

-

Precipitation: The hydrazone may precipitate immediately upon mixing or after a short period of refluxing.[24] The reaction mixture is then cooled to facilitate complete precipitation.

-

Isolation and Purification: The solid hydrazone is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., ethanol or ether) to remove impurities, and then dried.[24] Recrystallization from a suitable solvent can be performed for further purification.

Biological Activity and Mechanism of Action

Hydrazine sulfate has been investigated for its potential as an anti-cachexia agent in cancer patients.[12][25] The proposed mechanism of action involves the inhibition of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[12]

Inhibition of Gluconeogenesis

It is hypothesized that cancer cells have a high rate of glucose consumption (the Warburg effect), and the host compensates by increasing gluconeogenesis, which is an energy-intensive process that contributes to cancer-related weight loss (cachexia).[12] Hydrazine is thought to inhibit the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key regulatory enzyme in the gluconeogenesis pathway.[12][25] By inhibiting PEPCK, hydrazine sulfate may reduce the host's energy expenditure and potentially limit the glucose supply to the tumor.[12][26]

Synthesis and Analytical Protocols

Synthesis of Hydrazine Sulfate

Hydrazine sulfate can be synthesized through various methods, with a common laboratory-scale preparation involving the reaction of sodium hypochlorite (B82951) with ammonia, followed by precipitation with sulfuric acid.[3]

This protocol is based on the procedure described in Organic Syntheses.[3]

-

Preparation of Sodium Hypochlorite Solution: In a large flask surrounded by an ice bath, prepare a solution of sodium hydroxide in water. Pass chlorine gas through the cooled solution until the desired weight gain is achieved, ensuring the solution remains alkaline.[3]

-

Reaction with Ammonia: In a large evaporating dish, combine aqueous ammonia, water, and a gelatin solution. Add the prepared sodium hypochlorite solution to this mixture.

-

Concentration: Rapidly heat the mixture and boil it down to approximately one-third of its original volume.

-

Purification: Cool the concentrated solution thoroughly with ice and filter it to remove any solid impurities.[3]

-

Precipitation: Place the filtered solution in a precipitating jar and cool it to 0 °C using an ice-salt bath. Slowly add concentrated sulfuric acid with constant stirring. Hydrazine sulfate will precipitate out as a white solid.[3]

-

Isolation: Allow the mixture to stand in the cold for several hours to ensure complete precipitation. Collect the crystals by vacuum filtration and wash them with cold alcohol. The product can be further purified by recrystallization from hot water.[3]

Analytical Methods for Quantification

Accurate quantification of hydrazine is crucial due to its toxicity. Several methods exist, including spectrophotometric and chromatographic techniques.

This method is designed for the determination of hydrazine in air samples and involves collection in an acidic solution followed by colorimetric analysis.[27]

-

Sample Collection: Draw a known volume of air through a midget bubbler containing 0.1 M hydrochloric acid.[27]

-

Sample Preparation: Transfer the bubbler solution to a 50-mL volumetric flask. Neutralize the solution with 1.8 M sodium hydroxide. Immediately add a solution of p-dimethylaminobenzaldehyde in methanol. Allow the mixture to stand for 30 minutes for color development.[27][28]

-

Analysis: Dilute the solution to the 50-mL mark with glacial acetic acid.[28] Measure the absorbance of the solution at 480 nm using a spectrophotometer against a reagent blank.[27][29]

-

Quantification: Prepare a calibration curve using standard solutions of hydrazine sulfate. Determine the concentration of hydrazine in the sample by comparing its absorbance to the calibration curve.[27][29]

Safety and Handling

Hydrazine sulfate is toxic and a suspected carcinogen.[6][11][13] It should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[11] It is incompatible with strong oxidizing agents and bases.[5][11] In case of skin contact, wash the affected area immediately and thoroughly with water. All waste containing hydrazine sulfate must be disposed of as hazardous waste according to local regulations.

Conclusion

Hydrazine sulfate is a valuable and versatile chemical reagent with significant applications in organic synthesis. Its stability compared to anhydrous hydrazine makes it a preferred choice for many reactions. However, its toxicity and potential carcinogenicity necessitate strict adherence to safety protocols. A thorough understanding of its chemical properties, reactivity, and biological effects is essential for its safe and effective use in research, development, and industrial settings. The detailed protocols and data presented in this guide are intended to provide a solid foundation for professionals working with this important compound.

References

- 1. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HYDRAZINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrazine sulfate CAS#: 10034-93-2 [m.chemicalbook.com]

- 6. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. hydrazine sulfate [chemister.ru]

- 8. 10034-93-2 CAS | HYDRAZINE SULPHATE | Inorganic Salts | Article No. 04084 [lobachemie.com]

- 9. actylislab.com [actylislab.com]

- 10. Table 1, Properties of Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 13. cdn.lasec.co.za [cdn.lasec.co.za]

- 14. nbinno.com [nbinno.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Hydrazine sulfate (Determination of hydrazine) + Volume measurement - analysis - Analytice [analytice.com]

- 17. Wolff-Kishner Reduction [organic-chemistry.org]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]

- 20. lscollege.ac.in [lscollege.ac.in]

- 21. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Inhibition by hydrazine of gluconeogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of gluconeogenesis by hydrazine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdc.gov [cdc.gov]

- 28. Page:NIOSH Manual of Analytical Methods - 3503.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 29. Page:NIOSH Manual of Analytical Methods - 3503.pdf/3 - Wikisource, the free online library [en.wikisource.org]

An In-depth Technical Guide to the In Vitro Toxicology of Hydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrazine (B178648) sulfate (B86663) (HS) is a chemical compound with a history of industrial use and investigation as a therapeutic agent.[1][2] However, its application is constrained by significant toxicological concerns. Classified as a probable human carcinogen, hydrazine sulfate exhibits a range of adverse effects at the cellular level.[3][4][5] This technical guide provides a comprehensive overview of the in vitro toxicology of hydrazine sulfate, focusing on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms. It is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key toxicological pathways to facilitate a deeper understanding of its cellular impacts.

Cytotoxicity Profile

Hydrazine sulfate induces dose-dependent cytotoxicity in various in vitro models. The primary mechanisms involve the disruption of cellular and mitochondrial membrane integrity, leading to a decline in cell viability.

Quantitative Cytotoxicity Data

The cytotoxic potential of hydrazine sulfate has been evaluated across different cell lines and endpoints. The following table summarizes key quantitative findings from the literature.

| Cell Line | Exposure Duration | Assay Type | Endpoint | Result | Reference |

| Primary Rat Hepatocytes | 4 hours | LDH Leakage | EC₅₀ | 80 mM | [6] |

| Primary Rat Hepatocytes | 4 hours | MTT Assay | EC₅₀ | 30 mM | [6] |

| MutaMouse FE1 (Lung Epithelial) | 24 hours | Cell Titer-Glo | TC₉₀ | 8 mM | [3] |

| Human Prostate (LNCaP, PC-3) | Not specified | Growth Inhibition | - | No growth inhibition observed | [7] |

| Rat Prostate (MAT-LyLu) | Not specified | Growth Inhibition | - | No growth inhibition observed | [7] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. TC₉₀ (Toxic Concentration 90%): The concentration that causes 90% cell death. LDH (Lactate Dehydrogenase) Leakage: An indicator of cell membrane damage. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: An indicator of mitochondrial function and cell viability.

Genotoxicity Profile

Hydrazine sulfate is a recognized genotoxic agent, capable of inducing DNA damage through various mechanisms, including the generation of DNA adducts and induction of DNA repair processes.[8] In vitro studies have consistently reported positive genotoxic effects, both with and without metabolic activation.[8]

Evidence of Genotoxicity

-

DNA Repair Synthesis: Hydrazine sulfate was shown to induce unscheduled DNA synthesis (UDS) in human WI-38 fibroblasts, indicating the activation of DNA repair mechanisms in response to DNA damage.[9] In the hepatocyte primary culture/DNA repair test, it elicited positive responses in mouse hepatocytes.[10][11][12]

-

DNA Adduct Formation: The genotoxicity of hydrazine is linked to its ability to form DNA adducts. Following exposure, N7-methylguanine and O⁶-methylguanine adducts have been identified in the liver of rodents, suggesting a mechanism involving DNA methylation.[3]

-

Mutagenicity: Results regarding the mutagenicity of hydrazine sulfate are mixed. It produced weakly positive results in a mouse lymphoma assay but was reported to be negative in an in vitro mutation test using MutaMouse FE1 lung epithelial cells.[3][13]

Molecular Mechanisms of Toxicity

The toxic effects of hydrazine sulfate are multifactorial, stemming from its ability to induce oxidative stress, disrupt mitochondrial function, and interfere with critical metabolic and signaling pathways.

Oxidative Stress

A primary mechanism of hydrazine sulfate toxicity is the induction of oxidative stress. Its metabolism is thought to generate free radicals, overwhelming the cell's antioxidant defenses.[6][8][14] Key events include:

-

Reactive Oxygen Species (ROS) Generation: Increased production of ROS leads to damage of cellular macromolecules.[6]

-

Glutathione (B108866) (GSH) Depletion: A significant decrease in the levels of reduced glutathione (GSH), a critical cellular antioxidant, is observed upon exposure.[6]

-

Lipid Peroxidation: ROS-mediated damage to lipids compromises membrane integrity.[6]

-

Inhibition of Antioxidant Enzymes: Hydrazine sulfate has been shown to reduce catalase activity, further impairing the cell's ability to neutralize ROS.[6]

Mitochondrial Dysfunction

Mitochondria are a key target of hydrazine sulfate. It inhibits the mitochondrial enzyme succinate (B1194679) dehydrogenase, leading to impaired mitochondrial function, depletion of ATP, and the formation of megamitochondria.[6]

Metabolic and Signaling Pathway Interference

-

Inhibition of Gluconeogenesis: Hydrazine sulfate irreversibly inhibits phosphoenolpyruvate (B93156) carboxykinase (PEP-CK), a key enzyme in gluconeogenesis.[1][2]

-

Cell Cycle Arrest: Exposure to hydrazine leads to S-phase cell cycle arrest, which is supported by transcriptomic data showing the activation of genes associated with the G2/M DNA damage checkpoint.[3][13]

-

Functional Pyridoxine (Vitamin B6) Deficiency: Hydrazine compounds can inhibit pyridoxine, a crucial cofactor for the synthesis of the neurotransmitter GABA, potentially explaining observed neurotoxic effects.[15]

Visualizations: Pathways and Workflows

Diagram: Proposed Mechanism of Hydrazine Sulfate-Induced Hepatotoxicity

Caption: Hydrazine sulfate metabolism leads to oxidative stress and mitochondrial damage.

Diagram: Experimental Workflow for Assessing In Vitro Cytotoxicity

Caption: General workflow for determining hydrazine sulfate cytotoxicity in vitro.

Detailed Experimental Protocols

Protocol: Assessment of Cytotoxicity in Primary Rat Hepatocytes

This protocol is based on the methodology described for evaluating acute hydrazine-induced cytotoxicity.[6]

-

1. Cell Isolation and Culture:

-

Isolate primary hepatocytes from male Fischer 344 rats (225–300 g) via collagenase perfusion.

-

Culture the isolated hepatocytes in Chee's medium supplemented with insulin/transferrin/sodium selenite (B80905) (ITS), gentamicin, and dexamethasone.

-

Plate cells in collagen-coated multi-well plates at a suitable density and allow them to attach.

-

-

2. Hydrazine Exposure:

-

Prepare a range of hydrazine (HzN) concentrations (e.g., 10 mM to 150 mM) in the culture medium.

-

After cell attachment, replace the medium with the medium containing the various concentrations of hydrazine. Include a vehicle control group.

-

Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.

-

-

3. Cytotoxicity Assessment:

-

Lactate Dehydrogenase (LDH) Leakage Assay (Membrane Integrity):

-

At the end of the exposure period, collect the cell culture supernatant.

-

Lyse the remaining cells in the wells to determine the maximum LDH release.

-

Measure LDH activity in both supernatant and lysate samples using a commercially available LDH assay kit, following the manufacturer's instructions.

-

Calculate the percentage of LDH leakage relative to the total LDH content.

-

-

MTT Assay (Mitochondrial Function):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Express results as a percentage of the control group's mitochondrial activity.

-

-

Protocol: Unscheduled DNA Synthesis (UDS) Assay

This protocol is adapted from the description of genotoxicity testing in human fibroblasts.[9]

-

1. Cell Culture and Treatment:

-

Culture human Passage 23 WI-38 fibroblasts in standard conditions.

-

Expose the cells to various concentrations of hydrazine sulfate (e.g., 1x10⁻⁷ M to 1x10⁻³ M) for 90 minutes.

-

During the exposure, include ³H-thymidine (e.g., 1 µCi/mL) in the medium.

-

-

2. ³H-Thymidine Incorporation:

-

After the 90-minute co-exposure, remove the hydrazine sulfate-containing medium.

-

Add fresh medium containing only ³H-thymidine and incubate for an additional period (e.g., 3 hours) to allow for the incorporation of the radiolabel during DNA repair.

-

-

3. Measurement of UDS:

-

Harvest the cells and isolate the DNA.

-

Measure the amount of incorporated ³H-thymidine using liquid scintillation counting.

-

An increase in ³H-thymidine incorporation in non-S-phase cells, relative to controls, indicates UDS and a positive genotoxic response.

-

Conclusion

The in vitro toxicological profile of hydrazine sulfate is characterized by significant cytotoxicity and genotoxicity. The primary mechanisms of action are centered around the induction of oxidative stress and mitochondrial damage, which culminate in cell death. Furthermore, its ability to cause DNA damage and interfere with crucial cellular processes like cell cycle progression and metabolism underscores its carcinogenic potential. The data and protocols summarized in this guide provide a foundational resource for evaluating the risks associated with hydrazine sulfate and for the development of safer alternatives in various applications.

References

- 1. Hydrazine Sulfate - NCI [cancer.gov]

- 2. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 3. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The effect of hydrazine sulfate on prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TABLE 2-5, Genotoxicity of Hydrazines In Vitro - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Investigation into Hydrazine Sulfate's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) sulfate (B86663), a simple chemical compound, has been the subject of investigation for its potential anti-cancer and anti-cachexia properties for several decades. The primary proposed mechanism of action centers on its ability to inhibit gluconeogenesis, the metabolic pathway responsible for endogenous glucose production, by targeting the key enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK). This document provides a technical overview of the preliminary investigations into hydrazine sulfate's mechanism of action, summarizing key quantitative data from clinical studies, outlining experimental methodologies, and visualizing the proposed biochemical pathways and experimental workflows. While early studies suggested potential benefits in cancer-associated weight loss, subsequent larger clinical trials have yielded conflicting results, and the compound is not approved for the treatment of cancer or cachexia. This guide aims to provide a comprehensive resource for researchers interested in the historical context and scientific investigation of hydrazine sulfate.

Proposed Mechanism of Action: Inhibition of Gluconeogenesis

The central hypothesis for the therapeutic potential of hydrazine sulfate lies in its ability to disrupt tumor metabolism by limiting the availability of glucose, a primary energy source for cancer cells.[1] This is proposed to occur through the inhibition of gluconeogenesis, a process that is often upregulated in cancer patients, contributing to a state of negative energy balance and cachexia.[2]

Targeting Phosphoenolpyruvate Carboxykinase (PEPCK)

The key regulatory enzyme in the gluconeogenic pathway is Phosphoenolpyruvate Carboxykinase (PEPCK).[2][3] This enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors such as lactate, amino acids, and glycerol. Hydrazine sulfate is proposed to act as an inhibitor of PEPCK, thereby blocking this crucial step and reducing the overall rate of gluconeogenesis.[2][3][4][5] By decreasing the host's glucose production, it is theorized that hydrazine sulfate could limit the glucose supply to the tumor, potentially impeding its growth and alleviating the metabolic burden on the patient.[1]

Quantitative Data from Clinical Investigations

Several clinical trials have been conducted to evaluate the efficacy of hydrazine sulfate in cancer patients, particularly in the context of cancer cachexia. The results of these studies have been varied. Below are tables summarizing quantitative data from key publications.

Patient Outcomes from a Placebo-Controlled Trial

A study by Chlebowski et al. (1987) evaluated the effect of hydrazine sulfate on weight and appetite in cancer patients with weight loss.

| Outcome | Hydrazine Sulfate (n=41) | Placebo (n=38) | p-value |

| Maintained or Increased Weight | 83% | 53% | < 0.05 |

| Appetite Improvement | 63% | 25% | < 0.05 |

| Table 1: Summary of patient outcomes after 30 days of treatment.[6] |

Effects on Carbohydrate Metabolism

A randomized, double-blind, placebo-controlled trial by Chlebowski et al. (1984) investigated the influence of hydrazine sulfate on abnormal carbohydrate metabolism in cancer patients with weight loss.

| Parameter | Hydrazine Sulfate | Placebo | p-value |

| Initial 2-hr Glucose (mg/dl) | 169 +/- 24 (S.E.) | - | - |

| Final 2-hr Glucose (mg/dl) | 128 +/- 12 (S.E.) | No improvement | < 0.05 |

| Total Glucose Production (mg/kg/min) | 2.46 | 3.07 | < 0.05 |

| Table 2: Changes in glucose metabolism after 30 days of treatment.[7] |

It is important to note that larger, subsequent clinical trials, including those conducted by the National Cancer Institute, did not demonstrate a survival benefit or consistent improvement in quality of life for patients receiving hydrazine sulfate.[8][9][10]

Experimental Protocols

Detailed, step-by-step experimental protocols from the foundational studies on hydrazine sulfate are not always exhaustively reported in the publications. However, the methodologies can be summarized as follows.

In Vitro PEPCK Inhibition Assay (General Methodology)

While specific protocols for hydrazine sulfate are not detailed in the provided search results, a general approach to assessing PEPCK inhibition in vitro would involve the following steps:

-

Enzyme Preparation: Isolation and purification of PEPCK from a suitable source (e.g., rat liver cytosol).

-

Assay Mixture: Preparation of a reaction mixture containing a buffer, the substrate oxaloacetate, a cofactor (like GTP or ITP), and a coupling enzyme system to measure the product (phosphoenolpyruvate) formation.

-

Inhibitor Addition: Introduction of varying concentrations of hydrazine sulfate to the assay mixture.

-

Reaction Initiation and Monitoring: Starting the reaction by adding the enzyme and monitoring the rate of product formation, typically through spectrophotometry by measuring the change in absorbance of a coupled reaction product (e.g., NADH oxidation).

-

Data Analysis: Calculating the initial reaction velocities at different inhibitor concentrations to determine inhibitory constants such as IC50 or Ki.

Clinical Trial Protocol for Assessing Carbohydrate Metabolism (Chlebowski et al., 1984)

The following is a summary of the protocol used to evaluate the effect of hydrazine sulfate on carbohydrate metabolism in cancer patients:

-

Patient Selection: Patients with advanced cancer and documented weight loss were enrolled.

-

Randomization: Patients were prospectively randomized in a double-blind fashion to receive either hydrazine sulfate (60 mg, three times daily) or a placebo for 30 days.[7]

-

Metabolic Evaluation (Baseline and Post-Treatment):

-

Oral Glucose Tolerance Test (OGTT): A standard 5-hour OGTT was performed to assess glucose tolerance.

-

Glucose Production Rate: The rate of total glucose production was measured using a primed-constant infusion of [6-³H]glucose. This involves administering a bolus of the tracer followed by a continuous infusion to achieve a steady state, allowing for the calculation of glucose appearance rate from plasma glucose specific activity.

-

-

Data Analysis: Comparison of the changes in glucose tolerance and glucose production rates between the hydrazine sulfate and placebo groups after the 30-day treatment period.

References

- 1. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydrazine sulfate: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]

- 4. Facebook [cancer.gov]

- 5. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 6. Hydrazine sulfate in cancer patients with weight loss. A placebo-controlled clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Randomized placebo-controlled evaluation of hydrazine sulfate in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Placebo-controlled trial of hydrazine sulfate in patients with newly diagnosed non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Carcinogenic Potential of Hydrazine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Hydrazine (B178648) sulfate (B86663), a chemical with industrial and historical therapeutic applications, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from experimental animal studies[1]. This technical guide provides an in-depth analysis of the carcinogenic potential of hydrazine sulfate, consolidating data from animal carcinogenicity studies and genotoxicity assays. It details the experimental protocols for key studies and visualizes the underlying molecular mechanisms and experimental workflows. The evidence strongly indicates that hydrazine sulfate is a multi-species, multi-organ carcinogen in animals, with genotoxicity being a key mechanism of action.

Evidence of Carcinogenicity in Experimental Animals

Hydrazine sulfate has been shown to induce a variety of tumors in multiple rodent species through various routes of administration, including oral, intraperitoneal, and perinatal exposure. The primary target organs are the lungs and liver.

Oral Administration

Oral exposure to hydrazine sulfate in drinking water or by gavage has consistently resulted in tumor formation in mice, rats, and hamsters.

Table 1: Summary of Carcinogenicity Data for Oral Exposure to Hydrazine Sulfate

| Species | Strain | Route | Vehicle | Dose | Exposure Duration | Tumor Site | Tumor Type | Incidence | Reference |

| Mouse | CBA/Cb/Se (male) | Gavage | Water | 0.044 mg/kg/day | 175 days | Liver | Hepatoma | 1/26 | U.S. EPA IRIS[2] |

| 0.103 mg/kg/day | 7/25 | ||||||||

| 0.222 mg/kg/day | 12/25 | ||||||||

| 0.403 mg/kg/day | 15/25 | ||||||||

| Mouse | Swiss (male & female) | Drinking Water | Water | 0.74 mg/day | Lifetime | Lung | Adenoma | Increased | [2] |

| Rat | (not specified) | Gavage/Drinking Water | Water | Not specified | Not specified | Lung, Liver | Adenoma, Adenocarcinoma, Spindle-cell sarcoma | Increased | [1] |

| Hamster | (not specified) | Drinking Water | Water | Not specified | Not specified | Liver | Hepatocellular carcinoma | Increased | [1] |

Other Routes of Exposure

Intraperitoneal and perinatal exposure to hydrazine sulfate have also been demonstrated to be carcinogenic in mice.

-

Intraperitoneal Injection: In mice of both sexes, intraperitoneal injection of hydrazine (the parent compound of hydrazine sulfate) led to the development of lung tumors, myeloid leukemia, and lymphoma (reticulum-cell sarcoma)[1].

-

Perinatal Exposure: Exposure of mice to hydrazine sulfate during the perinatal period resulted in an increased incidence of lung cancer (adenocarcinoma) in the adult offspring[1].

Genotoxicity Profile

The carcinogenic effects of hydrazine sulfate are strongly linked to its genotoxic properties. It has been shown to be mutagenic in bacterial assays and to induce DNA damage in mammalian cells.

Bacterial Reverse Mutation Assay (Ames Test)

Hydrazine sulfate has tested positive in the Ames test, indicating its ability to induce gene mutations in bacteria. It has been found to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, which are indicative of base-pair substitution mutations[3][4]. The mutagenicity of some hydrazine derivatives is reported to be greater in the absence of a metabolic activation system (S9 mix)[5].

Table 2: Summary of Genotoxicity Data for Hydrazine Sulfate

| Assay Type | Test System | Metabolic Activation | Result | Observations | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium TA100, TA1535 | With and without S9 | Positive | Indicates induction of base-pair substitutions | [3][4] |

| DNA Damage | In vivo (mouse liver and lung) | N/A | Positive | Induction of DNA fragmentation | [6] |

| DNA Repair Test | Mouse hepatocytes | N/A | Positive | Suggests susceptibility of mouse hepatocytes to genotoxicity | [7] |

| Micronucleus Test | In vivo (mouse bone marrow) | N/A | Positive | Indicates clastogenic or aneugenic potential | [8] |

In Vivo Genotoxicity

In vivo studies have demonstrated that hydrazine and its derivatives can induce DNA damage and chromosomal aberrations in rodents. For instance, hydrazine has been shown to cause DNA fragmentation in the liver and lungs of mice following intraperitoneal administration[6]. Furthermore, an increased frequency of micronuclei has been observed in the bone marrow of mice treated with hydrazine derivatives, indicating chromosomal damage[8].

Mechanisms of Carcinogenesis

The carcinogenic activity of hydrazine sulfate is believed to be mediated through its metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.

Metabolic Activation and DNA Adduct Formation

Hydrazine can be metabolized by various enzymatic and non-enzymatic pathways to form reactive species[9]. One proposed mechanism involves the interaction of hydrazine with endogenous formaldehyde (B43269) to form a hydrazone, which is then metabolized to a methylating agent, possibly diazomethane[10]. This reactive intermediate can then methylate DNA, leading to the formation of DNA adducts such as N7-methylguanine and O6-methylguanine[10]. These adducts can mispair during DNA replication, leading to mutations.

Oxidative Stress and Reactive Oxygen Species (ROS)

The metabolism of hydrazine can also generate free radicals and reactive oxygen species (ROS), such as the hydroxyl radical (•OH)[9][11]. These highly reactive species can induce oxidative damage to DNA, proteins, and lipids, contributing to cellular damage and carcinogenesis. The formation of organic free radicals during hydrazine metabolism is thought to play a dominant role in DNA strand scission[12].

Experimental Protocols